molecular formula C27H26N2O5 B7696953 N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B7696953
M. Wt: 458.5 g/mol
InChI Key: AEDKVCMNQUNSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as EHPQMB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and MMP-9, which is involved in the breakdown of extracellular matrix proteins. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the regulation of immune responses and inflammation. It also induces apoptosis in cancer cells and inhibits their proliferation. Additionally, this compound has been shown to have antimicrobial effects against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been characterized using various spectroscopic techniques. It exhibits a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetic properties are not well understood.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential use as a therapeutic agent for various inflammatory and neoplastic diseases. Another area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its toxicity and pharmacokinetic properties, as well as its efficacy in vivo. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved biological activities.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the reaction of 4-ethoxyaniline with 2-hydroxy-3-formylquinoline in the presence of sodium borohydride. The resulting intermediate is then reacted with 3,4-dimethoxybenzoyl chloride to yield the final product. The compound has been synthesized in both solution and solid-phase methods and has been characterized using various spectroscopic techniques, including NMR, IR, and MS.

Scientific Research Applications

N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also exhibits antitumor effects by inducing apoptosis in cancer cells and inhibiting their proliferation. Additionally, this compound has been shown to have antimicrobial effects against various bacterial and fungal strains.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-4-34-22-12-10-21(11-13-22)29(27(31)19-9-14-24(32-2)25(16-19)33-3)17-20-15-18-7-5-6-8-23(18)28-26(20)30/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKVCMNQUNSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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